molecular formula C6H9N B13826223 (Z)-2-Methylpent-2-enenitrile CAS No. 31551-27-6

(Z)-2-Methylpent-2-enenitrile

Cat. No.: B13826223
CAS No.: 31551-27-6
M. Wt: 95.14 g/mol
InChI Key: MLPZAALXVQOBFB-XQRVVYSFSA-N
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Description

(Z)-2-Methylpent-2-enenitrile is an organic compound with the molecular formula C6H9N It is a nitrile derivative characterized by the presence of a nitrile group (-C≡N) attached to a carbon-carbon double bond in the (Z)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-2-Methylpent-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired (Z)-configuration of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Methylpent-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary amines and secondary amines.

    Substitution: Various substituted nitriles and amides.

Scientific Research Applications

(Z)-2-Methylpent-2-enenitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-Methylpent-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. Additionally, the compound’s double bond allows for various addition reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    (E)-2-Methylpent-2-enenitrile: The (E)-isomer of 2-Methylpent-2-enenitrile, differing in the spatial arrangement of substituents around the double bond.

    2-Methylpentanenitrile: A saturated nitrile compound without the double bond.

    2-Methyl-2-pentenoic acid: An oxidized derivative of (Z)-2-Methylpent-2-enenitrile.

Uniqueness: this compound is unique due to its (Z)-configuration, which imparts specific stereochemical properties affecting its reactivity and interactions

Properties

CAS No.

31551-27-6

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

(Z)-2-methylpent-2-enenitrile

InChI

InChI=1S/C6H9N/c1-3-4-6(2)5-7/h4H,3H2,1-2H3/b6-4-

InChI Key

MLPZAALXVQOBFB-XQRVVYSFSA-N

Isomeric SMILES

CC/C=C(/C)\C#N

Canonical SMILES

CCC=C(C)C#N

Origin of Product

United States

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